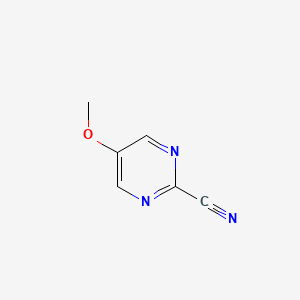

5-Methoxypyrimidine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

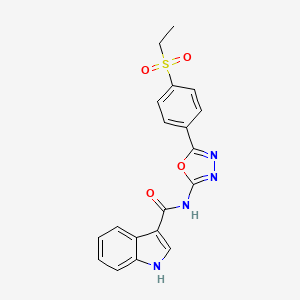

5-Methoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 .

Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to 4-chloro-6-methoxypyrimidine-2-carbonitrile . This is achieved through oxidation to sulfones and displacement of the sulfinate group with potassium cyanide .Molecular Structure Analysis

The InChI code for this compound is1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . .Applications De Recherche Scientifique

Synthesis of Pyrimidine Derivatives

Synthesis of Pyrido[2,3-d]pyrimidines

Aminopyrimidinecarbaldehydes have been utilized to synthesize pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the versatility of pyrimidine derivatives in forming complex heterocyclic structures (Perandones & Soto, 1998).

Studies on Pyrimidine Derivatives Site-Selectivity in Reactions

Research has explored the site-selectivity in reactions of pyrimidine derivatives with trimethylsilyl cyanide, highlighting the specificity of reactions involving these compounds and their potential in synthesizing new chemical entities (Yamanaka et al., 1987).

Antimicrobial and Anticancer Properties

Cytotoxic Activity Assessment of Methoxypyridine Derivatives

Methoxypyridine derivatives have been synthesized and screened for their in vitro cytotoxicity activities against cancer cell lines, revealing promising antiproliferative effects and indicating their potential as anticancer agents (Al‐Refai et al., 2019).

Antibacterial Activity of Pyridine Derivatives

Novel cyanopyridine derivatives have been synthesized and evaluated for their antibacterial activity against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-Methoxypyrimidine-2-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and leading to a decrease in the downstream signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple downstream pathways, including the MAPK signaling pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . This is likely due to the inhibition of EGFR and the subsequent decrease in downstream signaling pathways that promote cell growth .

Action Environment

The compound should be stored in a dry room at normal temperature for optimal stability .

Propriétés

IUPAC Name |

5-methoxypyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMYEPSFCHEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)

![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)

![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)

![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)